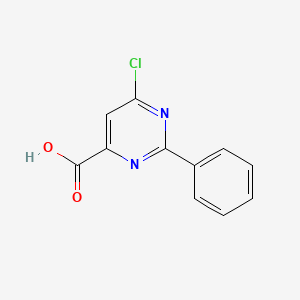
3-(Piperazin-1-yl)azepan-2-one hydrochloride
説明
“3-(Piperazin-1-yl)azepan-2-one hydrochloride” is a chemical compound with the CAS Number 1354949-54-4 . It has a molecular weight of 233.74 g/mol and a molecular formula of C10H20ClN3O . This compound is typically used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-(Piperazin-1-yl)azepan-2-one hydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“3-(Piperazin-1-yl)azepan-2-one hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 233.74 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Antibacterial Activity
The compound has been utilized in the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives which exhibit antibacterial properties . These derivatives have shown effectiveness against bacteria such as Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) of 500 µg/mL . This suggests potential applications in developing new antibacterial agents.
Antipsychotic Drug Development
Derivatives of 3-(Piperazin-1-yl)azepan-2-one hydrochloride act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . This application is significant in the field of neuropsychiatric disorder treatment, where there is a continuous need for more effective and safer antipsychotic medications.
Antiviral Research
Piperazine derivatives, including those derived from 3-(Piperazin-1-yl)azepan-2-one hydrochloride, have shown a range of biological activities, including antiviral effects . This opens up avenues for research into new treatments for viral infections.
Anti-HIV-1 Activity
The compound’s derivatives have been explored for their potential anti-HIV-1 activities . This is particularly important for the development of new therapeutic agents in the fight against HIV/AIDS.
MC4 Receptor Agonistic Activity
Some derivatives of 3-(Piperazin-1-yl)azepan-2-one hydrochloride have been found to exhibit MC4 receptor agonistic activity . This receptor is involved in a variety of physiological functions, including energy homeostasis and feeding behavior, making it a target for obesity and related metabolic disorders.
Drug Discovery and Development
The structural features of 3-(Piperazin-1-yl)azepan-2-one hydrochloride make it a valuable scaffold in medicinal chemistry. It can be employed as a pharmacophore, the central part of a drug molecule that is responsible for its biological action .
Pharmacological Drug Design
Heterocyclic compounds like 3-(Piperazin-1-yl)azepan-2-one hydrochloride are common structural units in pharmacological drugs. Their versatility allows for the development of new analogs with enhanced biological activity, which is crucial in drug design .
Synthesis of Bioactive Heterocyclic Compounds
The compound is used in the synthesis of bioactive heterocyclic compounds, which are significant scaffolds in biological science and medicinal chemistry. These compounds have implications in various therapeutic areas, including as oxidosqualene cyclase inhibitors and drugs for urinary dysfunction .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-piperazin-1-ylazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;/h9,11H,1-8H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWWBLQUPHERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)azepan-2-one hydrochloride | |
CAS RN |
1354949-54-4 | |
| Record name | 2H-Azepin-2-one, hexahydro-3-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(piperazin-1-yl)azepan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



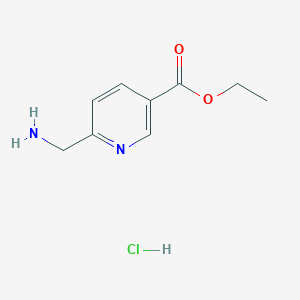


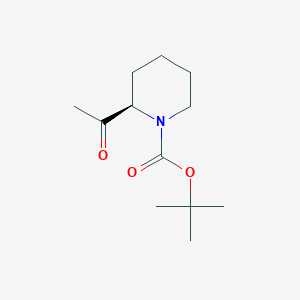
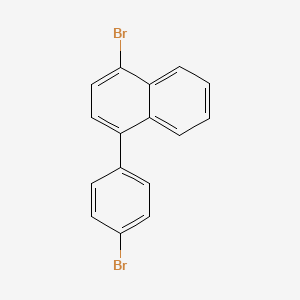
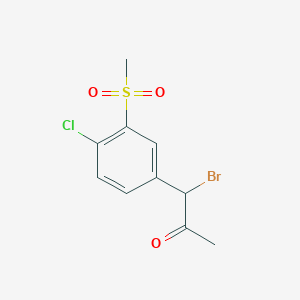
![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)
![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)
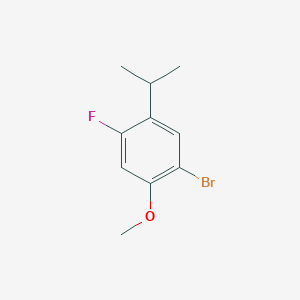
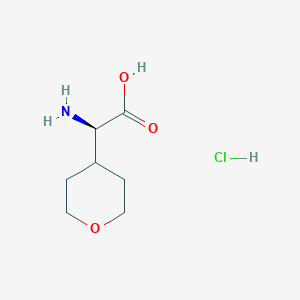
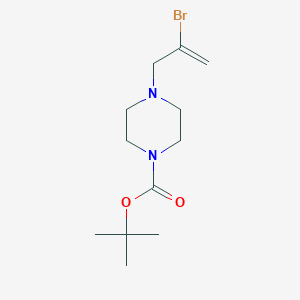
![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1441393.png)

